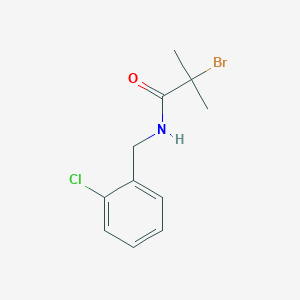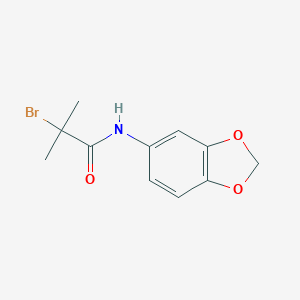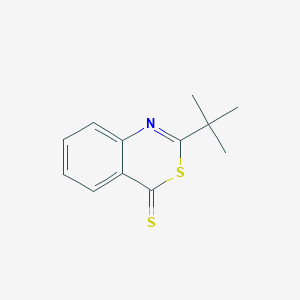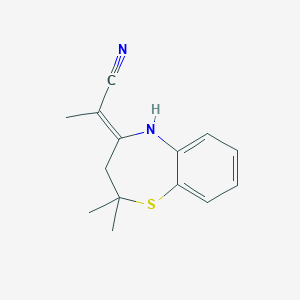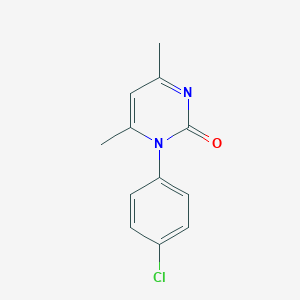![molecular formula C20H17ClO4 B293307 3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B293307.png)
3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as CDMCO, is a synthetic compound that belongs to the class of coumarin derivatives. It has been found to possess various pharmacological properties and has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body.
Biochemical and Physiological Effects:
3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation. It has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been shown to possess anticoagulant properties by inhibiting the activity of thrombin, a key enzyme involved in blood clotting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. It also exhibits various pharmacological properties, making it a useful tool for investigating the mechanisms of action of various enzymes and receptors in the body. However, like any other chemical compound, 3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has its limitations. It may exhibit cytotoxic effects at higher concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with various enzymes and receptors in the body. Additionally, further studies are needed to determine the safety and efficacy of 3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one for use in humans.
Métodos De Síntesis
The synthesis of 3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one involves the reaction of 3-chloro-4,8-dimethylcoumarin with 2-(4-methylphenyl)-2-oxoethyl chloride in the presence of a base such as potassium carbonate. The reaction mixture is then heated to reflux and the product is obtained by filtration and purification.
Aplicaciones Científicas De Investigación
3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-coagulant properties. It has been extensively studied for its potential applications in scientific research, particularly in the field of drug discovery.
Propiedades
Fórmula molecular |
C20H17ClO4 |
|---|---|
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
3-chloro-4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one |
InChI |
InChI=1S/C20H17ClO4/c1-11-4-6-14(7-5-11)16(22)10-24-17-9-8-15-12(2)18(21)20(23)25-19(15)13(17)3/h4-9H,10H2,1-3H3 |
Clave InChI |
OFXLLOOQEODFTG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)Cl)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Methylbenzothioyl)amino]benzyl 4-methylbenzoate](/img/structure/B293225.png)
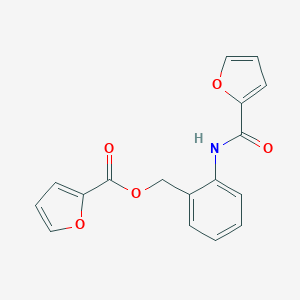
![Ethyl 2-[(4-methylbenzothioyl)amino]benzoate](/img/structure/B293230.png)
![2-[(2,2-Dimethylpropanoyl)amino]benzyl pivalate](/img/structure/B293231.png)
